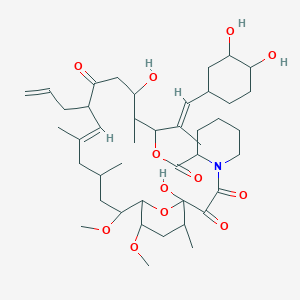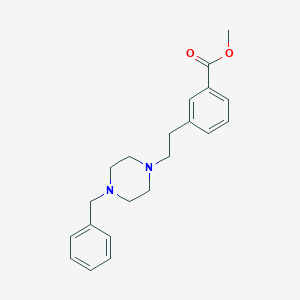
Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester, also known as BPEM, is a chemical compound that has been widely used in scientific research. BPEM is a member of the piperazine family and is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester involves its binding to the dopamine D2 receptor and sigma-1 receptor. Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been shown to act as a partial agonist at the dopamine D2 receptor, which means that it can activate the receptor but only to a limited extent. This partial agonism may explain why Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been shown to have both pro- and anti-psychotic effects in animal models. Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has also been shown to modulate the activity of the sigma-1 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is a key region of the brain involved in the regulation of movement and motivation. Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has also been shown to decrease the expression of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects. In addition, Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been shown to have anti-depressant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has also been shown to have good pharmacokinetic properties, which means that it can be administered to animals or humans in a variety of ways. However, Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester also has limitations for lab experiments. It has been shown to have low selectivity for the dopamine D2 receptor, which may limit its use in studies that require high selectivity. In addition, Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been shown to have a short half-life in vivo, which may limit its use in long-term studies.
Orientations Futures
There are several future directions for the study of Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester. One direction is to explore its potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more selective analogs of Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester that can be used to study the function of specific receptors in the brain. Additionally, the use of Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester as a tool for studying the function of the sigma-1 receptor in neurological disorders warrants further investigation.
Méthodes De Synthèse
Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester can be synthesized through a multi-step reaction process, which involves the reaction of benzyl cyanide with 1-(2-aminoethyl)piperazine to form 3-(benzylamino)propylpiperazine. The resulting compound is then reacted with methyl chloroformate to form Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester. The synthesis method of Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been optimized over the years to improve its yield and purity.
Applications De Recherche Scientifique
Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has been widely used in scientific research as a tool to study the function of the central nervous system. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester has also been used as a ligand for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in various neurological disorders.
Propriétés
Numéro CAS |
131028-34-7 |
|---|---|
Nom du produit |
Benzoic acid, 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)-, methyl ester |
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl 3-[2-(4-benzylpiperazin-1-yl)ethyl]benzoate |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)20-9-5-8-18(16-20)10-11-22-12-14-23(15-13-22)17-19-6-3-2-4-7-19/h2-9,16H,10-15,17H2,1H3 |
Clé InChI |
QSMCUEYNVUETBH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)CCN2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)CCN2CCN(CC2)CC3=CC=CC=C3 |
Autres numéros CAS |
131028-34-7 |
Synonymes |
Methyl 3-(2-(4-(phenylmethyl)-1-piperazinyl)ethyl)benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




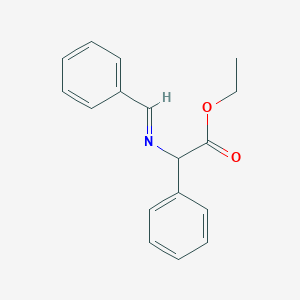

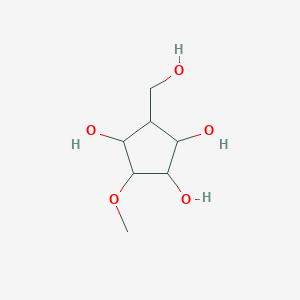
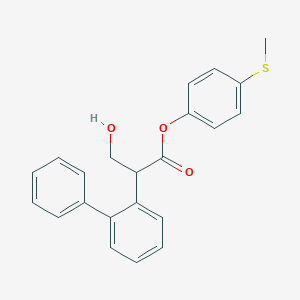

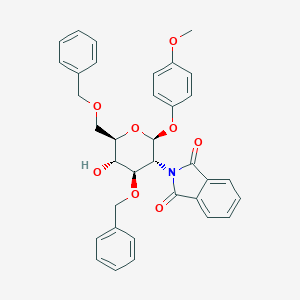

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)

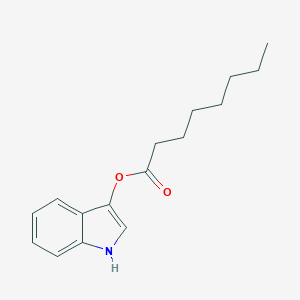
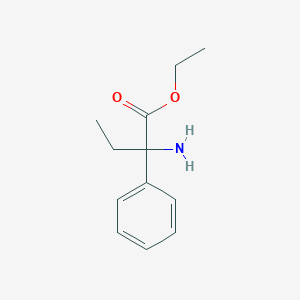
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
